molecular formula C25H26ClOP B14559830 7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one CAS No. 61739-37-5

7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one

Cat. No.: B14559830
CAS No.: 61739-37-5
M. Wt: 408.9 g/mol
InChI Key: PGTOKBWOCVLWPN-UHFFFAOYSA-N
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Description

7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties. This compound features a chloro group, a triphenylphosphoranylidene moiety, and a heptan-2-one backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of a chloroalkane with triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds.

Scientific Research Applications

7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Triphenylphosphoranylidene-2-propanone: Similar in structure but with a shorter carbon chain.

    Triphenylphosphine oxide: Lacks the chloro and heptan-2-one moieties but shares the triphenylphosphine core.

Uniqueness

7-Chloro-1-(triphenyl-lambda~5~-phosphanylidene)heptan-2-one is unique due to its combination of a chloro group, a triphenylphosphoranylidene moiety, and a heptan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61739-37-5

Molecular Formula

C25H26ClOP

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-1-(triphenyl-λ5-phosphanylidene)heptan-2-one

InChI

InChI=1S/C25H26ClOP/c26-20-12-4-5-13-22(27)21-28(23-14-6-1-7-15-23,24-16-8-2-9-17-24)25-18-10-3-11-19-25/h1-3,6-11,14-19,21H,4-5,12-13,20H2

InChI Key

PGTOKBWOCVLWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)CCCCCCl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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